molecular formula C23H21NO3S B2638494 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide CAS No. 1448031-38-6

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2638494
CAS No.: 1448031-38-6
M. Wt: 391.49
InChI Key: BOLYVMJCEGZVEM-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that includes a xanthene core, a carboxamide group, and a hydroxyethyl side chain attached to a methylthio-substituted phenyl ring

Preparation Methods

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of a suitable phenol with phthalic anhydride under acidic conditions to form the xanthene structure. The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent. The final step involves the formation of the carboxamide group through an amide coupling reaction with the desired amine .

Chemical Reactions Analysis

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorescent dyes and sensors.

    Biology: Its fluorescent properties make it useful for imaging and tracking biological processes in cells and tissues.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is primarily related to its ability to interact with biological molecules through its functional groups. The hydroxy and carboxamide groups can form hydrogen bonds with proteins and nucleic acids, while the xanthene core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, making it a valuable tool for studying cellular processes .

Comparison with Similar Compounds

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide can be compared with other xanthene derivatives, such as fluorescein and rhodamine. While fluorescein and rhodamine are well-known for their fluorescent properties, this compound offers unique advantages due to its additional functional groups, which allow for more versatile chemical modifications and interactions. Similar compounds include:

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-28-16-12-10-15(11-13-16)19(25)14-24-23(26)22-17-6-2-4-8-20(17)27-21-9-5-3-7-18(21)22/h2-13,19,22,25H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLYVMJCEGZVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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